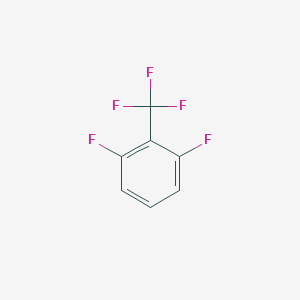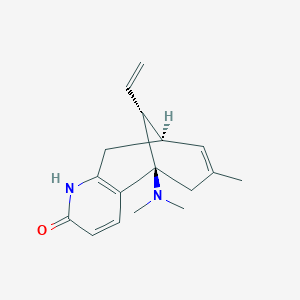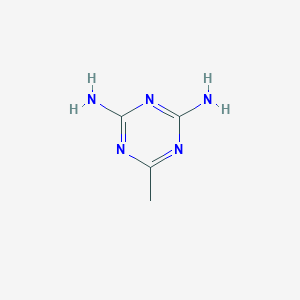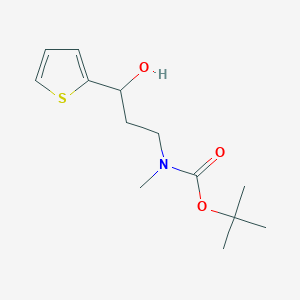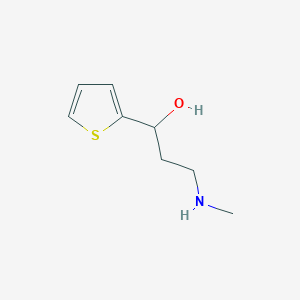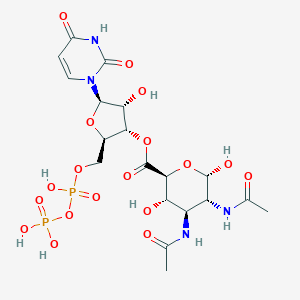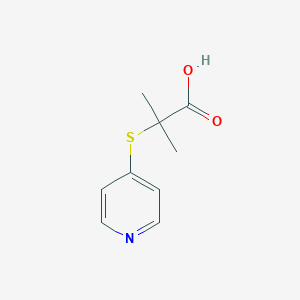
2-Methyl-2-(4-pyridinylthio)propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Methyl-2-(4-pyridinylthio)propionic acid, also known as MPP, is a chemical compound that has been widely studied in the field of neuroscience for its potential therapeutic effects. MPP is a potent and selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmitter release and synaptic plasticity.
作用機序
2-Methyl-2-(4-pyridinylthio)propionic acid acts as a competitive antagonist of mGluR7, which is primarily expressed in the presynaptic terminals of neurons. By blocking the activation of mGluR7, 2-Methyl-2-(4-pyridinylthio)propionic acid inhibits the release of glutamate, a major excitatory neurotransmitter in the brain. This leads to a decrease in neuronal excitability and synaptic transmission, which can have therapeutic effects in certain neurological disorders.
生化学的および生理学的効果
In addition to its effects on neurotransmitter release, 2-Methyl-2-(4-pyridinylthio)propionic acid has been shown to modulate the activity of other signaling pathways in the brain. For example, 2-Methyl-2-(4-pyridinylthio)propionic acid has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and synaptic plasticity. 2-Methyl-2-(4-pyridinylthio)propionic acid has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation.
実験室実験の利点と制限
One advantage of using 2-Methyl-2-(4-pyridinylthio)propionic acid in lab experiments is its high selectivity for mGluR7, which allows for precise manipulation of this receptor subtype. However, 2-Methyl-2-(4-pyridinylthio)propionic acid has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in certain experimental paradigms. Additionally, 2-Methyl-2-(4-pyridinylthio)propionic acid has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-Methyl-2-(4-pyridinylthio)propionic acid. One area of interest is the development of more potent and selective mGluR7 antagonists, which could have improved therapeutic efficacy and reduced side effects. Another direction is the investigation of the role of mGluR7 in other neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, the development of novel drug delivery systems for 2-Methyl-2-(4-pyridinylthio)propionic acid could improve its bioavailability and allow for more effective targeting of specific brain regions.
科学的研究の応用
2-Methyl-2-(4-pyridinylthio)propionic acid has been extensively studied in preclinical models of neurological disorders such as epilepsy, Parkinson's disease, and depression. In these studies, 2-Methyl-2-(4-pyridinylthio)propionic acid has been shown to have anticonvulsant, neuroprotective, and antidepressant effects. 2-Methyl-2-(4-pyridinylthio)propionic acid has also been investigated as a potential treatment for drug addiction, as mGluR7 has been implicated in the modulation of reward pathways in the brain.
特性
CAS番号 |
125305-75-1 |
|---|---|
製品名 |
2-Methyl-2-(4-pyridinylthio)propionic acid |
分子式 |
C9H11NO2S |
分子量 |
197.26 g/mol |
IUPAC名 |
2-methyl-2-pyridin-4-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H11NO2S/c1-9(2,8(11)12)13-7-3-5-10-6-4-7/h3-6H,1-2H3,(H,11,12) |
InChIキー |
HGNRBNYRGPDZTP-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)SC1=CC=NC=C1 |
正規SMILES |
CC(C)(C(=O)O)SC1=CC=NC=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


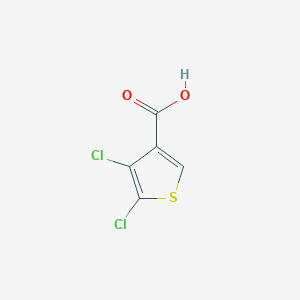
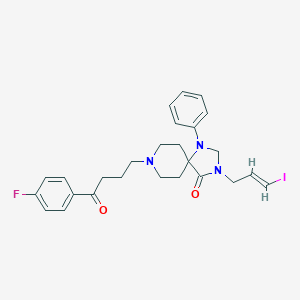
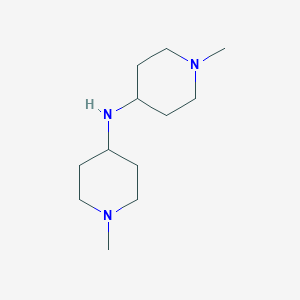
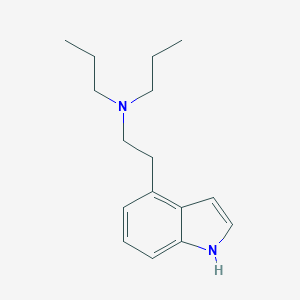
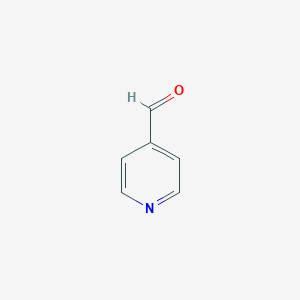
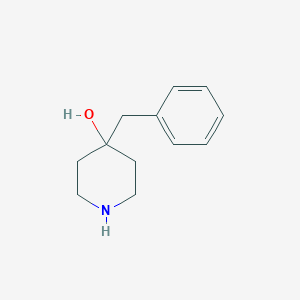
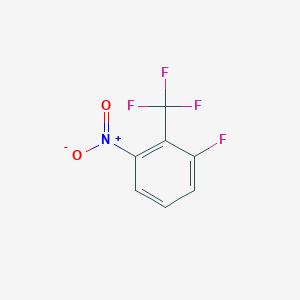
![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)
